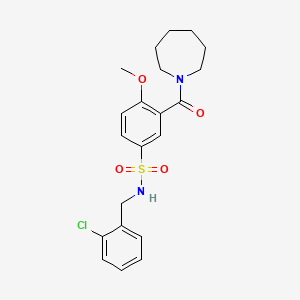![molecular formula C20H25Cl2NO2 B15153413 N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(propan-2-yloxy)propan-1-amine](/img/structure/B15153413.png)
N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(propan-2-yloxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” is a complex organic molecule characterized by the presence of dichlorophenyl, methoxyphenyl, and isopropoxypropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” typically involves multiple steps. One common approach is the reaction of 2,4-dichlorophenylmethanol with methoxyphenylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
The compound “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
The compound “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenethylamine: Shares the dichlorophenyl group but differs in the overall structure.
3,4-Dichlorophenethylamine: Similar in structure but with different substitution patterns on the phenyl ring.
Uniqueness
The uniqueness of “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C20H25Cl2NO2 |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
N-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C20H25Cl2NO2/c1-15(2)24-11-5-10-23-13-16-6-3-4-7-20(16)25-14-17-8-9-18(21)12-19(17)22/h3-4,6-9,12,15,23H,5,10-11,13-14H2,1-2H3 |
Clave InChI |
TWXRBCNCAGAGJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCCNCC1=CC=CC=C1OCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15153337.png)
![N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B15153349.png)
![4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15153352.png)
![3,4-dibromo-6-ethoxy-2-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B15153353.png)
![4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B15153357.png)

![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153375.png)
![methyl 8-(1H-benzimidazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B15153397.png)

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B15153406.png)
![N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15153410.png)
![ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B15153415.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15153421.png)
